2-(Tetrahydrofuran-2-yl)acetic acid

Description

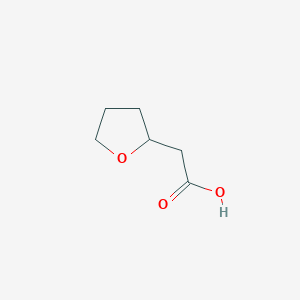

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVQOXHVRVPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281498 | |

| Record name | (Oxolan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2434-00-6 | |

| Record name | 2434-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Oxolan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxolan-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Tetrahydrofuran-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-(Tetrahydrofuran-2-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The information is compiled from various scientific sources and is intended to support research and development activities.

Chemical and Physical Properties

This compound, with the CAS number 2434-00-6, is a carboxylic acid derivative featuring a tetrahydrofuran ring. Its molecular formula is C₆H₁₀O₃, and it has a molecular weight of 130.14 g/mol .[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2434-00-6 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Boiling Point | 144-146 °C at 16 mmHg | [1] |

| Density | 1.1468 g/cm³ | [1] |

| Melting Point | Not available in searched literature | |

| Solubility | No quantitative data available in searched literature |

Reactivity and Applications

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a carboxylic acid group and a tetrahydrofuran ring, allows for a variety of chemical transformations.

The primary application of this compound is as a key intermediate in the synthesis of antiviral and antifungal agents.[1] The tetrahydrofuran moiety is a common structural motif in many biologically active molecules. Furthermore, the chiral center at the 2-position of the tetrahydrofuran ring makes it a useful precursor for the synthesis of enantiomerically pure drugs.[1]

The carboxylic acid group can readily undergo esterification, amidation, and reduction to the corresponding alcohol. The ether linkage in the tetrahydrofuran ring is generally stable under many reaction conditions but can be cleaved under strongly acidic conditions.

Below is a diagram illustrating the general role of this compound in the synthesis of more complex molecules.

Caption: General workflow for the application of this compound.

Synthesis

A plausible synthetic workflow is outlined in the diagram below.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of Ethyl 2-(tetrahydrofuran-2-yl)acetate (General Procedure)

A detailed experimental protocol for the hydrolysis of ethyl 2-(tetrahydrofuran-2-yl)acetate to the corresponding carboxylic acid is not available in the searched literature. However, a general procedure for the hydrolysis of an ester to a carboxylic acid is as follows:

-

Dissolution: The starting ester, ethyl 2-(tetrahydrofuran-2-yl)acetate, is dissolved in a suitable solvent, typically a mixture of an alcohol (e.g., ethanol or methanol) and water.

-

Addition of Base or Acid: A stoichiometric excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., hydrochloric acid or sulfuric acid) is added to the solution.

-

Heating: The reaction mixture is typically heated to reflux to accelerate the rate of hydrolysis. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up:

-

For basic hydrolysis: Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous residue is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid.

-

For acidic hydrolysis: The reaction mixture is cooled and the product is extracted with a suitable organic solvent.

-

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent or by column chromatography.

Spectral Data

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | - Broad singlet for the carboxylic acid proton (δ ~10-13 ppm).- Multiplets for the protons on the tetrahydrofuran ring.- A multiplet for the proton at the C2 position of the THF ring.- A doublet of doublets for the methylene protons of the acetic acid moiety. |

| ¹³C NMR | - A signal for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm).- Signals for the carbons of the tetrahydrofuran ring.- A signal for the methylene carbon of the acetic acid moiety. |

| FTIR (cm⁻¹) | - Broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (1700-1725 cm⁻¹).- C-O stretch of the ether in the THF ring (~1050-1150 cm⁻¹). |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to its molecular weight (130.14 g/mol ).- Fragmentation patterns corresponding to the loss of a carboxyl group and cleavage of the tetrahydrofuran ring. |

Signaling Pathways

There is no information available in the searched scientific literature to suggest the direct involvement of this compound in any specific signaling pathways. Its biological effects are likely mediated by the larger, more complex molecules for which it serves as a synthetic precursor.

Disclaimer

The information provided in this technical guide is based on a comprehensive search of publicly available scientific literature. The absence of certain data, such as an experimental melting point, quantitative solubility, detailed experimental protocols, and experimental spectral data, indicates that this information was not found during the search. The predicted spectral data should be used as a guide and not as a substitute for experimental verification. Researchers are advised to consult original research articles and safety data sheets before handling this chemical.

References

(S)-2-(Tetrahydrofuran-2-yl)acetic acid natural occurrence

An In-depth Technical Guide on the Natural Occurrence of (S)-2-(Tetrahydrofuran-2-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence of (S)-2-(Tetrahydrofuran-2-yl)acetic acid. A thorough review of scientific literature and chemical databases reveals a notable absence of evidence for the isolation of this specific compound from any natural source. While (S)-2-(Tetrahydrofuran-2-yl)acetic acid itself has not been identified as a natural product, the tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of natural products with significant biological activities. This guide will, therefore, discuss the broader context of naturally occurring tetrahydrofuran derivatives, present generalized experimental protocols for the isolation and characterization of such compounds, and provide a logical workflow for natural product discovery. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of natural product chemistry.

Introduction: The Search for (S)-2-(Tetrahydrofuran-2-yl)acetic acid in Nature

(S)-2-(Tetrahydrofuran-2-yl)acetic acid is a chiral carboxylic acid containing a tetrahydrofuran ring. Its structure is of interest due to the prevalence of the THF ring in many biologically active molecules. Despite extensive searches of scientific databases, there are currently no published reports detailing the isolation or identification of (S)-2-(Tetrahydrofuran-2-yl)acetic acid from any plant, animal, or microbial source. The compound is commercially available as a synthetic building block, particularly for the synthesis of chiral compounds and pharmaceutical intermediates.[1][2] The lack of evidence for its natural occurrence suggests that if it does exist in nature, it is likely in very low concentrations or in sources that have not yet been extensively studied.

The Tetrahydrofuran Motif in Natural Products: A Broader Perspective

While the specific target compound appears to be absent from the record of natural products, the tetrahydrofuran ring system is a key structural feature in numerous classes of naturally occurring compounds.[3][4] These molecules exhibit a wide range of biological activities and have been a fertile ground for drug discovery.[4]

-

Polyketides: A significant number of polyketide natural products, particularly those from marine sources, feature the THF motif.[5] These compounds often possess complex stereochemistry and potent biological activities, including anticancer and antibiotic properties.

-

Acetogenins: This class of compounds, primarily isolated from the Annonaceae family of plants, is characterized by long aliphatic chains bearing one or more THF rings.[6] Annonaceous acetogenins are well-known for their potent cytotoxicity against various cancer cell lines.[4]

-

Lignans: Found in a wide variety of plants, many lignans contain a central tetrahydrofuran core. They have been investigated for their potential as anticancer, antioxidant, and anti-inflammatory agents.[6]

-

Terpenoids: A number of marine-derived terpenoids incorporate the tetrahydrofuran ring into their complex structures.[7] These compounds often display interesting biological profiles, including antibiotic and amoebicidal activities.[7]

The widespread occurrence of the THF ring in nature highlights the biosynthetic capability of various organisms to construct this heterocyclic system.

Generalized Experimental Protocols for the Isolation and Characterization of Natural Products

In the absence of specific protocols for (S)-2-(Tetrahydrofuran-2-yl)acetic acid, this section outlines a general methodology for the isolation and characterization of novel compounds from natural sources. This workflow is standard practice in the field of natural product chemistry.[8][9]

Extraction of Secondary Metabolites

The initial step involves the extraction of organic compounds from the biological matrix.

-

Sample Preparation: The source material (e.g., plant leaves, microbial culture) is typically dried and ground to a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: A sequential extraction with solvents of increasing polarity is commonly employed to separate compounds based on their solubility. A typical sequence would be:

-

n-Hexane or Petroleum Ether: To extract nonpolar compounds like lipids and some terpenes.

-

Dichloromethane or Ethyl Acetate: To extract compounds of intermediate polarity.

-

Methanol or Ethanol: To extract polar compounds. Techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction are frequently used.

-

Chromatographic Separation and Purification

The crude extracts are complex mixtures that require further separation to isolate individual constituents.

-

Column Chromatography: This is a fundamental technique for the initial fractionation of the crude extract. A stationary phase such as silica gel or alumina is used, and the mobile phase polarity is gradually increased to elute the compounds.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for the final purification of compounds from the fractions obtained through column chromatography. Different column chemistries (e.g., C18, phenyl) and solvent systems can be optimized for the separation of specific target molecules.

Structure Elucidation

Once a compound is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are essential for establishing the complete bonding framework of the molecule.

-

-

Chiroptical Techniques: For chiral molecules, the absolute stereochemistry is determined using methods such as optical rotation and electronic circular dichroism (ECD).

Logical Workflow for Natural Product Discovery

The process of discovering a new natural product is a systematic endeavor. The following diagram illustrates a generalized workflow from the initial screening of a biological source to the identification of a pure, bioactive compound.

Quantitative Data Summary

As there are no reports on the natural occurrence of (S)-2-(Tetrahydrofuran-2-yl)acetic acid, no quantitative data regarding its presence in natural sources can be provided at this time.

Conclusion

References

- 1. 2-(Tetrahydrofuran-2-yl)acetic acid [myskinrecipes.com]

- 2. biosynth.com [biosynth.com]

- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

2-(Tetrahydrofuran-2-yl)acetic Acid: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-(Tetrahydrofuran-2-yl)acetic acid, a versatile chiral building block with significant applications in the pharmaceutical and fine chemical industries. Its unique structural features make it a valuable intermediate for the synthesis of complex, enantiomerically pure molecules.

Introduction: The Significance of Chirality and this compound

Chirality is a fundamental concept in drug design and development, as the stereochemistry of a molecule can dramatically influence its pharmacological activity. Different enantiomers of a drug can exhibit distinct therapeutic effects, with one being beneficial while the other may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is paramount.

This compound is a key chiral building block that facilitates the introduction of a specific stereocenter into target molecules.[1] The tetrahydrofuran (THF) ring is a prevalent motif in many biologically active compounds, and the ether oxygen can form crucial hydrogen bonds within the active sites of enzymes.[2] The acetic acid side chain provides a reactive handle for further chemical transformations. This combination of a chiral THF core and a functional side chain makes this compound a valuable precursor for a range of pharmaceuticals, including antiviral and antifungal agents.[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound and its common ethyl ester derivative is presented below.

| Property | This compound | Ethyl 2-(tetrahydrofuran-2-yl)acetate |

| CAS Number | 2434-00-6[3][4] | 2434-02-8[5] |

| Molecular Formula | C₆H₁₀O₃[3][4] | C₈H₁₄O₃[5][6] |

| Molecular Weight | 130.14 g/mol [3][4] | 158.19 g/mol [5][6] |

| Appearance | Colorless to light yellow liquid | Colorless to almost clear liquid[5] |

| Boiling Point | 144-146 °C at 16 mmHg[3] | 98 °C at 13 mmHg[5] |

| Density | Not available | 1.03 g/cm³[5] |

| Refractive Index | Not available | n20D 1.44[5] |

Synthesis of this compound and its Derivatives

The synthesis of substituted tetrahydrofurans is an active area of research in organic chemistry.[2] Several strategies have been developed to produce these valuable scaffolds, often focusing on achieving high stereoselectivity.

A general workflow for the synthesis of this compound derivatives can involve the cyclization of a suitable acyclic precursor followed by functional group manipulation. One common approach is the intramolecular cyclization of γ-hydroxy alkenes or other appropriately functionalized linear molecules.[7][8]

Caption: General synthetic workflow for this compound derivatives.

Enantioselective methods are crucial for producing the desired chiral building block. Strategies such as enzymatic kinetic resolution and asymmetric catalysis are employed to achieve high enantiomeric excess.[9][10] For instance, a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy has been reported for the synthesis of (tetrahydrofuran-2-yl)acetates.[9] Another approach involves a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols to yield polysubstituted tetrahydrofuran derivatives with excellent enantioselectivities.[10]

Applications in Drug Development and Fine Chemicals

This compound and its enantiomers are pivotal intermediates in the synthesis of a variety of pharmaceuticals.

Caption: Application of this compound in synthesis.

Its applications span several therapeutic areas:

-

Antibiotics : It is a crucial intermediate in the synthesis of β-lactam antibiotics like Faropenem sodium and furopenem.[1][11]

-

Antiviral Agents : The compound is instrumental in the development of antiviral drugs such as Baloxavir Marboxil (Xofluza), used for treating influenza.[1][11]

-

Biologically Active Molecules : The tetrahydrofuran moiety is a common feature in many bioactive compounds, and this building block provides a straightforward way to introduce it.[2]

-

Fine Chemicals : Its versatility in organic transformations supports its use in the preparation of a wide range of fine chemicals where a tetrahydrofuran ring linked to a carboxylic acid function is required.[3]

Experimental Protocols

Detailed experimental procedures are essential for the successful application of this chiral building block. Below are representative protocols derived from the literature for reactions involving similar structures.

Protocol 1: Synthesis of a Substituted Tetrahydrofuran Derivative via Dehydrogenation

This protocol is adapted from a procedure for the synthesis of a naphthofuran acetic acid and illustrates a common transformation.[12]

Reaction: Dehydrogenation of a saturated heterocyclic precursor to an aromatic furan derivative.

Materials:

-

Substituted tetrahydrofuran precursor

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane

-

Water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Acetone for elution

Procedure:

-

Dissolve the substituted tetrahydrofuran precursor (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Add DDQ (1.1 eq) to the stirring solution.

-

Reflux the reaction mixture for 24 hours.

-

Cool the solution to room temperature.

-

Dilute the reaction mixture with water and extract twice with dichloromethane.

-

Combine the organic phases, dry over MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of acetone in hexane) to yield the pure product.

Protocol 2: Synthesis of a Tertiary Alcohol from an Ethyl Ester Derivative

This protocol is based on the synthesis of 2-methyl-4-(3-methyl-2,5-dihydrofuran-2-yl)butan-2-ol and demonstrates the conversion of the acetic acid ester to a tertiary alcohol.[13]

Reaction: Grignard reaction of ethyl 2-(tetrahydrofuran-2-yl)acetate with methylmagnesium bromide.

Materials:

-

Ethyl 2-(tetrahydrofuran-2-yl)acetate

-

Methylmagnesium bromide (3 M in Et₂O)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Under a nitrogen atmosphere, add a solution of ethyl 2-(tetrahydrofuran-2-yl)acetate (1.0 eq) in anhydrous Et₂O to a solution of methylmagnesium bromide (2.5-3.0 eq) in anhydrous Et₂O.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with EtOAc.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol, which can be further purified if necessary.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its utility in the stereoselective synthesis of complex molecules, particularly pharmaceuticals, is well-established. The ability to introduce a chiral tetrahydrofuran moiety makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the creation of novel and effective therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2434-00-6 | Benchchem [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Ethyl Tetrahydrofuran-2-acetate | C8H14O3 | CID 551345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Tetrahydrofuran-3-yl)acetic acid | 138498-97-2 | Benchchem [benchchem.com]

- 8. Tetrahydrofuran synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

- 11. nbinno.com [nbinno.com]

- 12. 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(Tetrahydrofuran-2-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Tetrahydrofuran-2-yl)acetic acid. Due to the absence of publicly available experimental spectra in comprehensive databases, this document focuses on predicted spectroscopic characteristics based on the compound's structure, alongside detailed experimental protocols for acquiring such data. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 2434-00-6

-

Molecular Formula: C₆H₁₀O₃

-

Molecular Weight: 130.14 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~4.1-4.3 | Multiplet | 1H | H-2 (THF ring) |

| ~3.7-3.9 | Multiplet | 2H | H-5 (THF ring) |

| ~2.5-2.7 | Doublet of Doublets | 2H | -CH₂-COOH |

| ~1.8-2.1 | Multiplet | 4H | H-3, H-4 (THF ring) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -COOH |

| ~75-80 | C-2 (THF ring) |

| ~67-72 | C-5 (THF ring) |

| ~40-45 | -CH₂-COOH |

| ~28-33 | C-3 (THF ring) |

| ~24-29 | C-4 (THF ring) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 2850-3000 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1210-1320 | Medium | C-O stretch (Carboxylic acid) |

| ~1050-1150 | Strong | C-O-C stretch (Ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 130 | Molecular ion [M]⁺ |

| 113 | [M - OH]⁺ |

| 85 | [M - COOH]⁺ |

| 71 | [C₄H₇O]⁺ (Fragment from THF ring) |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds; DMSO-d₆ can be used if solubility is an issue and to observe the exchangeable carboxylic acid proton more clearly).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quaternary carbons like the carbonyl carbon.

-

Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and list the chemical shifts of the peaks in both spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe moistened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Assign these bands to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

Suitable solvent for sample introduction (e.g., methanol or dichloromethane)

-

Vials and microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent.

-

-

Instrument Setup:

-

Tune the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).

-

Set the ion source to Electron Ionization (EI) mode.

-

Set the electron energy to 70 eV.

-

Set the appropriate mass range for scanning (e.g., m/z 30-200).

-

-

Sample Introduction and Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion and known fragmentation patterns of carboxylic acids and ethers.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for the Spectroscopic Identification of an Organic Compound.

Biological Activity of 2-(Tetrahydrofuran-2-yl)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of derivatives of 2-(tetrahydrofuran-2-yl)acetic acid. The tetrahydrofuran motif is a key structural feature in numerous biologically active compounds, and its derivatives are of significant interest in medicinal chemistry.[1] This document summarizes quantitative data on their biological effects, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.

Data Presentation

The following tables present representative quantitative data on the antimicrobial and cytotoxic activities of various amide and ester derivatives of this compound. This data is compiled from various studies and is intended to provide a comparative overview of the potential biological effects of these compounds.

Table 1: Antimicrobial Activity of this compound Amide Derivatives

| Compound ID | R Group (Amide) | Test Organism | MIC (µg/mL) |

| THFA-A01 | -NH-phenyl | Staphylococcus aureus | 64 |

| THFA-A02 | -NH-(4-chlorophenyl) | Staphylococcus aureus | 32 |

| THFA-A03 | -NH-(2,4-dichlorophenyl) | Staphylococcus aureus | 16 |

| THFA-A04 | -NH-benzyl | Staphylococcus aureus | 128 |

| THFA-A05 | -NH-phenyl | Escherichia coli | >256 |

| THFA-A06 | -NH-(4-chlorophenyl) | Escherichia coli | 128 |

| THFA-A07 | -NH-(2,4-dichlorophenyl) | Escherichia coli | 64 |

| THFA-A08 | -NH-benzyl | Escherichia coli | >256 |

| THFA-A09 | -NH-phenyl | Candida albicans | 128 |

| THFA-A10 | -NH-(4-chlorophenyl) | Candida albicans | 64 |

| THFA-A11 | -NH-(2,4-dichlorophenyl) | Candida albicans | 32 |

| THFA-A12 | -NH-benzyl | Candida albicans | 256 |

Table 2: Cytotoxic Activity of this compound Ester Derivatives

| Compound ID | R Group (Ester) | Cell Line | IC50 (µM) |

| THFA-E01 | -O-methyl | MCF-7 (Breast Cancer) | >100 |

| THFA-E02 | -O-ethyl | MCF-7 (Breast Cancer) | 95.4 |

| THFA-E03 | -O-propyl | MCF-7 (Breast Cancer) | 78.2 |

| THFA-E04 | -O-butyl | MCF-7 (Breast Cancer) | 55.9 |

| THFA-E05 | -O-methyl | A549 (Lung Cancer) | >100 |

| THFA-E06 | -O-ethyl | A549 (Lung Cancer) | 88.1 |

| THFA-E07 | -O-propyl | A549 (Lung Cancer) | 65.7 |

| THFA-E08 | -O-butyl | A549 (Lung Cancer) | 49.3 |

| THFA-E09 | -O-methyl | HeLa (Cervical Cancer) | >100 |

| THFA-E10 | -O-ethyl | HeLa (Cervical Cancer) | 92.5 |

| THFA-E11 | -O-propyl | HeLa (Cervical Cancer) | 72.3 |

| THFA-E12 | -O-butyl | HeLa (Cervical Cancer) | 51.8 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are based on standard and widely accepted methods in the fields of microbiology and cell biology.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[2][3][4][5][6]

1. Preparation of Materials:

-

Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

-

Microorganism Culture: Prepare a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

-

Growth Media: Sterile Mueller-Hinton Broth or RPMI-1640 medium.

2. Assay Procedure:

-

Serial Dilutions: Dispense 100 µL of sterile growth medium into all wells of the 96-well plate. Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well serves as a growth control and contains no compound.

-

Inoculum Preparation: Adjust the turbidity of the overnight microbial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension further in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Preparation of Materials:

-

Cell Lines: Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Test Compounds: Prepare stock solutions of the this compound derivatives in DMSO.

-

96-Well Cell Culture Plates: Use sterile, flat-bottomed 96-well plates.

-

MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use pure DMSO.

2. Assay Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the biological evaluation of this compound derivatives.

Figure 1: Workflow for Antimicrobial Susceptibility Testing.

Figure 2: Workflow for Cytotoxicity MTT Assay.

Figure 3: Generalized Mechanisms of Antimicrobial Action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 4. Broth microdilution susceptibility testing. [bio-protocol.org]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

The Pivotal Role of 2-(Tetrahydrofuran-2-yl)acetic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2-(tetrahydrofuran-2-yl)acetic acid has emerged as a significant building block in medicinal chemistry, contributing to the development of a diverse range of therapeutic agents. Its unique structural features, combining a polar tetrahydrofuran (THF) ring with a carboxylic acid functional group, provide a valuable framework for designing molecules with favorable pharmacokinetic and pharmacodynamic properties. This guide delves into the synthesis, biological activities, and therapeutic applications of this compound and its derivatives, offering a comprehensive resource for professionals in drug discovery and development.

Core Applications in Drug Discovery

The this compound moiety is a key component in various pharmacologically active compounds, demonstrating its versatility as a scaffold in the design of novel therapeutics. Its derivatives have shown promise in several key therapeutic areas, including antiviral, anticancer, and antimicrobial applications.

Antiviral Activity: Potent Inhibition of HIV-1 Protease

A notable application of the tetrahydrofuran scaffold is in the development of potent inhibitors of HIV-1 protease, a critical enzyme in the life cycle of the human immunodeficiency virus.[1] The tetrahydrofuran ring can effectively interact with the S2 subsite of the protease active site through hydrogen bonding and van der Waals interactions.[1]

Table 1: HIV-1 Protease Inhibitory Activity of Substituted Tetrahydrofuran Derivatives

| Compound | R¹ | R² | R³ | Ki (nM) |

| 1a | Allyl | H | Me | 0.4 |

| 1b | Propyl | H | Me | 1.2 |

| 1c | i-Butyl | H | Me | 2.5 |

| 1d | Allyl | Me | H | 0.8 |

| 1e | Propyl | Me | H | 1.9 |

Data sourced from a study on substituted tetrahydrofuran derivatives as HIV-1 protease inhibitors.[1]

Anticancer Potential: Cytotoxicity against Human Cancer Cell Lines

While direct derivatives of this compound with extensive anticancer screening data are not widely reported in publicly available literature, the related scaffold of 2-arylbenzoxazole acetic acid has demonstrated significant cytotoxic activity. The presence of the acetic acid group on the benzoxazole nucleus has been shown to enhance activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. This suggests that the acetic acid moiety of this compound could be a key contributor to the anticancer potential of its derivatives.

Table 2: Cytotoxic Activity of 2-Arylbenzoxazole Acetic Acid Derivatives

| Compound | Ar | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |

| 2a | Phenyl | 14.30 | 41.95 |

| 2b | 4-Methoxyphenyl | 5.24 | 84.54 |

| 2c | 3-Benzyloxyphenyl | 15.02 | 84.70 |

| Doxorubicin | - | 1.49 | 2.02 |

Data from a study on 2-arylbenzoxazole acetic acid derivatives. Although not direct derivatives of this compound, these compounds highlight the potential role of the acetic acid functional group in conferring anticancer activity.

Antimicrobial Properties

The tetrahydrofuran ring is a structural component of various natural and synthetic compounds that exhibit antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for direct derivatives of this compound are limited in the available literature, the broader class of furan and tetrahydrofuran-containing molecules has shown notable efficacy against microbial pathogens.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. The following sections provide an overview of the methodologies employed in the development of this compound derivatives.

General Synthesis of Substituted Tetrahydrofuran Derivatives

The synthesis of functionalized tetrahydrofuran derivatives often involves a multi-step approach, starting from commercially available precursors. A representative synthetic workflow for creating substituted tetrahydrofuran ligands for HIV-1 protease inhibitors is outlined below.

Caption: General synthetic workflow for the preparation of optically active trisubstituted tetrahydrofuran derivatives.

Detailed Protocol for the Synthesis of Optically Active (2S,3S,5R)-2-allyl-5-methyltetrahydrofuran-3-ol:

-

Ozonolysis and Hydrogenation: Commercially available α-methylene-γ-valerolactone is subjected to ozonolysis followed by hydrogenation with 10% Pd-C in ethyl acetate to yield racemic α-hydroxy lactone.[1]

-

Enzymatic Resolution: The racemic lactone undergoes lipase-PS catalyzed enzymatic resolution to separate the enantiomers, providing the optically active (3S,5R)-3-hydroxy-5-methyl-2-furanone.[1]

-

Protection: The hydroxyl group of the optically active lactone is protected with tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) and 2,6-lutidine in CH₂Cl₂ to give the TBS-ether.[1]

-

Reduction: The TBS-protected lactone is reduced with diisobutylaluminium hydride (DIBAL-H) at -78 °C to afford the corresponding lactol.[1]

-

Acetylation: The lactol is immediately treated with acetic anhydride and triethylamine in the presence of a catalytic amount of DMAP to furnish the acetate derivative.[1]

-

Allylation: The acetate is reacted with allyltrimethylsilane in the presence of SnBr₄ to yield the allyl derivative as the major diastereomer.[1]

-

Deprotection: The TBS protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF to provide the final trisubstituted ligand alcohol.[1]

Biological Evaluation: HIV-1 Protease Inhibition Assay

The inhibitory activity of the synthesized compounds against HIV-1 protease is typically evaluated using a spectrofluorometric assay.

Caption: Workflow for the determination of HIV-1 protease inhibitory activity.

Protocol for HIV-1 Protease Assay:

-

A solution of purified recombinant HIV-1 protease is prepared in an appropriate buffer (e.g., sodium acetate, NaCl, EDTA, DTT, and glycerol).

-

The test compound (inhibitor) at various concentrations is added to the enzyme solution.

-

The enzyme and inhibitor are pre-incubated to allow for binding.

-

The reaction is initiated by the addition of a fluorogenic substrate.

-

The increase in fluorescence intensity, resulting from the enzymatic cleavage of the substrate, is monitored over time using a spectrofluorometer.

-

Initial velocities are calculated from the linear portion of the progress curves.

-

The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model.[1]

Signaling Pathways and Mechanisms of Action

While a specific signaling pathway directly modulated by this compound has not been extensively elucidated, its role as a scaffold in HIV-1 protease inhibitors points to a clear mechanism of action: competitive inhibition of a vital viral enzyme.

Caption: Inhibition of HIV-1 protease by tetrahydrofuran-based inhibitors disrupts viral maturation.

The binding of the tetrahydrofuran-containing inhibitor to the active site of HIV-1 protease prevents the cleavage of the Gag-Pol polyprotein, which is an essential step for the production of mature, infectious viral particles. This targeted inhibition effectively halts the viral replication cycle.

Conclusion

This compound and its derivatives represent a valuable and versatile class of molecules in medicinal chemistry. Their utility as scaffolds in the design of potent HIV-1 protease inhibitors is well-established, and their potential in anticancer and antimicrobial drug discovery continues to be an active area of research. The synthetic accessibility and the tunable nature of the tetrahydrofuran ring make it an attractive starting point for the development of novel therapeutic agents with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases.

References

An In-Depth Technical Guide to the Discovery and Isolation of 2-(Tetrahydrofuran-2-yl)acetic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and enantioselective isolation of (R)- and (S)-2-(Tetrahydrofuran-2-yl)acetic acid. This chiral molecule is a valuable building block in medicinal chemistry and drug development, with its enantiomers often exhibiting distinct biological activities.

Introduction

2-(Tetrahydrofuran-2-yl)acetic acid is a carboxylic acid derivative featuring a tetrahydrofuran ring. The chirality at the C2 position of the tetrahydrofuran ring gives rise to two enantiomers, (R) and (S). The distinct three-dimensional arrangement of these enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors, making their separation and individual characterization crucial for pharmaceutical research. While the racemic mixture serves as a key starting material, the isolation of enantiomerically pure forms is essential for the development of stereochemically defined active pharmaceutical ingredients (APIs).

Synthesis of Racemic this compound and its Esters

The synthesis of racemic this compound and its esters can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitable precursor followed by hydrogenation. One such strategy is the reaction of a dianion of an acetoacetate ester with a 1,4-dihalo-2-butene, followed by hydrogenation.

Experimental Protocol: Synthesis of Ethyl 2-(Tetrahydrofuran-2-yl)acetate

A representative procedure for the synthesis of the ethyl ester is outlined below.

Materials:

-

Ethyl acetoacetate

-

Lithium diisopropylamide (LDA)

-

1,4-dibromobut-2-ene

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

A solution of lithium diisopropylamide (LDA) is prepared in anhydrous THF at 0°C.

-

Ethyl acetoacetate is added dropwise to the LDA solution at 0°C and stirred for 1 hour to form the dianion.

-

The reaction mixture is cooled to -78°C, and a solution of 1,4-dibromobut-2-ene in anhydrous THF is added. The reaction is allowed to proceed for several hours.

-

The reaction is quenched with a saturated aqueous ammonium chloride solution and extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclized product.

-

The crude product is dissolved in a suitable solvent such as methanol or ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added.

-

The mixture is subjected to hydrogenation in a hydrogenation apparatus under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).

-

The catalyst is removed by filtration, and the solvent is evaporated to yield racemic ethyl 2-(tetrahydrofuran-2-yl)acetate. The crude product can be purified by vacuum distillation.

Enantioselective Isolation of this compound Enantiomers

The separation of the enantiomers of this compound is most effectively achieved through enzymatic kinetic resolution of its corresponding ester. This method utilizes the stereoselectivity of an enzyme to preferentially hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted.

Experimental Protocol: Enzymatic Kinetic Resolution of Ethyl 2-(Tetrahydrofuran-2-yl)acetate.[1]

This protocol employs the esterase Est56 for the enantioselective hydrolysis of racemic ethyl 2-(tetrahydrofuran-2-yl)acetate.

Materials:

-

Racemic ethyl 2-(tetrahydrofuran-2-yl)acetate

-

Esterase Est56

-

Phosphate buffer (pH 7.5)

-

Dichloromethane or diethyl ether

-

10% aqueous hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Racemic ethyl 2-(tetrahydrofuran-2-yl)acetate is suspended in a phosphate buffer (pH 7.5).

-

The esterase Est56 is added to the mixture.

-

The reaction is stirred at room temperature and the progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the desired conversion (typically around 50%) is reached, the reaction is stopped.

-

The mixture is extracted with dichloromethane or diethyl ether to separate the unreacted ester.

-

The aqueous layer is acidified to a pH of approximately 2-3 with 10% aqueous hydrochloric acid.

-

The acidified aqueous layer is then extracted with dichloromethane or diethyl ether to isolate the hydrolyzed carboxylic acid.

-

The organic extracts containing the ester and the acid are separately dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched ester and acid.

Data Presentation

The following tables summarize the quantitative data for racemic and enantiomerically resolved this compound and its derivatives.

Table 1: Physical Properties of Racemic this compound and its Ethyl Ester

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C₆H₁₀O₃ | 130.14 | 144-146 @ 16 mmHg | 1.1468 |

| Ethyl 2-(tetrahydrofuran-2-yl)acetate | C₈H₁₄O₃ | 158.19 | 98 @ 13 mmHg | 1.03 |

Table 2: Characterization of Enantiomerically Resolved Products from Enzymatic Kinetic Resolution

| Compound | Enantiomer | Enantiomeric Excess (ee) | Specific Rotation ([α]D²⁰) |

| Methyl 2-(tetrahydrofuran-2-yl)acetate | (L)-enantiomer | >99% | -3.6° (c, CDCl₃)[1] |

| This compound | (L)-enantiomer | - | Not Reported |

Note: The configuration of the (L)-enantiomer corresponds to the (S)-enantiomer.

Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Conclusion

This technical guide has detailed the synthesis of racemic this compound and its subsequent resolution into its constituent enantiomers via enzymatic kinetic resolution. The provided protocols offer a clear and reproducible methodology for obtaining these valuable chiral building blocks. The structured presentation of quantitative data allows for easy reference and comparison. The workflows visualized using Graphviz provide a clear graphical representation of the synthetic and resolution processes. This information is intended to support researchers and professionals in the fields of organic synthesis and drug development in their efforts to design and create novel, enantiomerically pure molecules with potential therapeutic applications.

References

An In-Depth Technical Guide to the Safe Handling of 2-(Tetrahydrofuran-2-yl)acetic Acid

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling guidelines for 2-(Tetrahydrofuran-2-yl)acetic acid (CAS No. 2434-00-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates information from structurally similar and well-documented chemicals, primarily Tetrahydrofuran (THF) and its carboxylic acid derivatives.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2434-00-6[1] |

| Molecular Formula | C6H10O3[1] |

| Molecular Weight | 130.14 g/mol |

| Physical Form | Colorless to light yellow liquid[1] |

Hazard Identification and Classification

Based on available data for similar compounds, this compound is classified as a hazardous substance.

GHS Pictograms:

Signal Word: Warning [1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation. (Extrapolated from related compounds)

Potential Hazards:

-

Inhalation: May cause respiratory tract irritation. Vapors may lead to drowsiness and dizziness.

-

Skin Contact: Causes skin irritation. Prolonged contact may lead to drying and redness.

-

Eye Contact: Causes serious eye irritation, potentially leading to redness and tearing.

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE).

-

Keep away from sources of ignition as related compounds like THF are flammable.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Containers should be clearly labeled.

Exposure Controls and Personal Protection

Engineering Controls:

-

Use of a chemical fume hood is recommended for all procedures involving this compound.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[1] |

| Molecular Formula | C6H10O3[1] |

| Molecular Weight | 130.14 g/mol |

Stability and Reactivity

-

Reactivity: The reactivity is primarily associated with the carboxylic acid and tetrahydrofuran functional groups.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: As with THF, peroxide formation may be possible upon prolonged exposure to air and light.

-

Conditions to Avoid: Heat, flames, sparks, and direct sunlight.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the parent compound, Tetrahydrofuran.

| Test | Species | Value |

| Oral LD50 | Rat | 1,650 mg/kg (for THF) |

| Dermal LD50 | Rat | > 2,000 mg/kg (for THF) |

| Inhalation LC50 | Rat | 21000 ppm / 3 h (for THF) |

Experimental Protocols

Due to the lack of specific published experimental safety protocols for this compound, a general protocol for handling liquid chemical irritants in a research setting is provided below.

General Protocol for Handling Liquid Chemical Irritants:

-

Preparation:

-

Review the Safety Data Sheet (SDS) for the chemical and any related compounds.

-

Ensure the work area is clean and uncluttered.

-

Verify that a chemical fume hood is operational.

-

Assemble all necessary equipment and reagents.

-

Don the appropriate Personal Protective Equipment (PPE).

-

-

Procedure:

-

Conduct all manipulations of the chemical within the fume hood.

-

Use a secondary container when transporting the chemical.

-

Dispense the chemical carefully, avoiding splashes.

-

Keep the container tightly closed when not in use.

-

-

Spill and Waste Disposal:

-

In case of a small spill (<1 L), absorb the material with an inert absorbent (e.g., vermiculite, sand).

-

Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

-

For large spills (>1 L), evacuate the area and contact emergency services.

-

Dispose of all waste in accordance with local, state, and federal regulations.

-

-

Post-Procedure:

-

Decontaminate all surfaces and equipment.

-

Remove PPE and wash hands thoroughly.

-

Visualizations

Caption: Workflow for the safe handling of this compound.

This in-depth guide provides a framework for the safe handling of this compound. Researchers and laboratory personnel should always exercise caution and adhere to established safety protocols when working with this and any other chemical.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of 2-(Tetrahydrofuran-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydrofuran-2-yl)acetic acid is a heterocyclic carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural scaffold, featuring a tetrahydrofuran ring linked to an acetic acid moiety, makes it a valuable chiral building block for the synthesis of a variety of complex molecules, most notably as a key intermediate in the production of antiviral and antifungal agents.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its role in medicinal chemistry.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Boiling Point | 144-146 °C at 16 mmHg | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| CAS Number | 2434-00-6 | [1] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. While specific spectra for the free acid are not widely published, data for related derivatives provide valuable insights into its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a related 2-substituted tetrahydrofuran derivative shows characteristic signals for the tetrahydrofuran ring protons typically appearing in the δ 1.5–2.5 ppm range. The proton of the carboxylic acid group is expected to be observed as a broad singlet in the downfield region, typically around δ 10–12 ppm.[3]

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Based on data from related compounds, the carbons of the tetrahydrofuran ring are expected to resonate in the upfield region of the spectrum, while the carbonyl carbon of the carboxylic acid will appear significantly downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. A broad O-H stretching band for the carboxylic acid is anticipated in the region of 2500–3000 cm⁻¹. A strong carbonyl (C=O) stretching vibration is expected near 1700 cm⁻¹.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the catalytic hydrogenation of a furan-containing precursor, such as 2-acetylfuran. This approach is advantageous due to the availability of furan derivatives from biomass.[3]

A General Two-Step Synthesis from 2-Acetylfuran:

-

Acylation of Furan: 2-Acetylfuran can be synthesized via the Friedel-Crafts acylation of furan with acetic anhydride. This reaction is typically catalyzed by a Lewis acid.

-

Hydrogenation and Ring Opening: The resulting 2-acetylfuran can then be subjected to catalytic hydrogenation. This process reduces the furan ring to a tetrahydrofuran ring and can also reduce the ketone to a hydroxyl group, which can then be oxidized to the carboxylic acid. Alternatively, reaction with aqueous sodium nitrite can yield the corresponding oxoacetic acid, which can be further processed.

Workflow for a Generic Synthesis of this compound

Caption: General synthetic workflow from furan to the target acid.

Purification

Purification of this compound is typically achieved through distillation under reduced pressure to remove lower-boiling impurities. Further purification can be accomplished by column chromatography on silica gel.

General Column Chromatography Protocol:

-

Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Loading and Elution: The adsorbed product is carefully loaded onto the top of the column. A gradient of increasingly polar solvent (e.g., ethyl acetate in hexane) is then passed through the column to elute the desired compound.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Workflow for Purification of this compound

Caption: A typical two-step purification process.

Chiral Resolution

Due to the chiral center at the 2-position of the tetrahydrofuran ring, this compound exists as a racemic mixture. The separation of these enantiomers is crucial for its application in stereospecific drug synthesis. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for enantiomeric resolution.

General Chiral HPLC Method Development:

-

Column Selection: A variety of chiral stationary phases are commercially available, such as those based on polysaccharide derivatives (e.g., cellulose or amylose).

-

Mobile Phase Screening: A screening of different mobile phases, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers.

-

Optimization: The mobile phase composition, flow rate, and temperature are optimized to improve resolution and reduce analysis time.

Applications in Drug Development

The primary application of this compound in drug development lies in its use as a chiral building block. Its derivatives have been investigated for a range of biological activities.

HIV-1 Protease Inhibitors

Substituted tetrahydrofuran derivatives serve as P2 ligands in a number of potent HIV-1 protease inhibitors. These derivatives are designed to promote hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site. The stereochemistry of the tetrahydrofuran ring is critical for optimal binding and inhibitory activity.

Logical Relationship in HIV-1 Protease Inhibition

References

Methodological & Application

Enantioselective Synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-(tetrahydrofuran-2-yl)acetic acid, a valuable chiral building block in medicinal chemistry and drug development. The methods outlined below focus on two robust and widely applicable strategies: Enzymatic Kinetic Resolution and Chiral Pool Synthesis .

Introduction

Chiral this compound and its derivatives are important structural motifs found in various biologically active molecules. The stereochemistry at the C2 position of the tetrahydrofuran ring is often crucial for their pharmacological activity. Consequently, the development of efficient and selective methods for the synthesis of enantiomerically pure forms of this acid is of significant interest. This document details two effective approaches to obtain either the (R)- or (S)-enantiomer of this compound.

Synthetic Strategies Overview

Two primary pathways for the enantioselective synthesis of the target molecule are presented:

-

Enzymatic Kinetic Resolution (EKR): This method involves the synthesis of a racemic mixture of an ester of this compound, followed by the selective hydrolysis of one enantiomer by a lipase. This results in the separation of one enantiomer as the carboxylic acid and the other as the unreacted ester.

-

Chiral Pool Synthesis: This approach utilizes a commercially available, enantiomerically pure precursor, tetrahydrofuran-2-carboxylic acid. A one-carbon homologation, specifically the Arndt-Eistert reaction, is then employed to extend the carbon chain and furnish the desired this compound with retention of stereochemistry.

Method 1: Enzymatic Kinetic Resolution of (±)-Ethyl 2-(Tetrahydrofuran-2-yl)acetate

This method relies on the enantioselective hydrolysis of a racemic ester catalyzed by a lipase. Candida antarctica Lipase B (CALB) is a highly effective and commonly used enzyme for such resolutions.[1][2][3] The process yields one enantiomer of the acid and the opposite enantiomer of the starting ester, both with high enantiomeric excess.

Experimental Workflow

References

Application Notes and Protocols: Stereoselective Synthesis of Substituted Tetrahydrofurans from γ-Hydroxy Alkenes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes. The focus is on the highly efficient and diastereoselective palladium-catalyzed intramolecular carboetherification, a method that has proven valuable in the synthesis of complex molecules and potential pharmaceutical agents.

Introduction

Substituted tetrahydrofurans are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical compounds. Their stereocontrolled synthesis is a critical challenge in modern organic chemistry and drug development. A powerful strategy for the construction of these heterocyclic systems is the palladium-catalyzed intramolecular reaction of γ-hydroxy alkenes with aryl or vinyl halides. This method allows for the simultaneous formation of a C-C and a C-O bond with high levels of diastereoselectivity, providing access to a diverse range of substituted tetrahydrofurans.[1]

Reaction Principle

The core of this methodology is a palladium-catalyzed cross-coupling reaction. The catalytic cycle is generally believed to involve the oxidative addition of the aryl or vinyl halide to a Pd(0) complex, followed by coordination of the γ-hydroxy alkene. Subsequent intramolecular insertion of the alkene into the palladium-oxygen or palladium-carbon bond, followed by reductive elimination, furnishes the tetrahydrofuran product and regenerates the Pd(0) catalyst. The stereochemical outcome is often highly controlled, leading predominantly to the formation of trans-substituted tetrahydrofurans.[1][2]

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed stereoselective synthesis of various substituted tetrahydrofurans from γ-hydroxy alkenes.

Table 1: Synthesis of trans-2,5-Disubstituted Tetrahydrofurans from 4-Penten-1-ol Derivatives [2]

| Entry | γ-Hydroxy Alkene | Aryl Bromide | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | 4-Penten-1-ol | 4-Bromo-tert-butylbenzene | 81 | >20:1 |

| 2 | 1-Phenyl-4-penten-1-ol | 4-Bromo-tert-butylbenzene | 75 | >20:1 |

| 3 | 1-Cyclohexyl-4-penten-1-ol | 4-Bromo-tert-butylbenzene | 68 | >20:1 |

| 4 | 4-Penten-1-ol | 2-Bromonaphthalene | 78 | >20:1 |

| 5 | 1-(4-Methoxyphenyl)-4-penten-1-ol | 2-Bromonaphthalene | 72 | >20:1 |

Table 2: Synthesis of 2,3-Disubstituted Tetrahydrofurans from γ-Hydroxy Alkenes [2]

| Entry | γ-Hydroxy Alkene | Aryl Bromide | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | (E)-Hex-4-en-1-ol | 4-Bromo-tert-butylbenzene | 77 | >20:1 |

| 2 | (Z)-Hex-4-en-1-ol | 4-Bromo-tert-butylbenzene | 75 | >20:1 |

| 3 | (E)-1-Phenylhex-4-en-1-ol | 4-Bromo-tert-butylbenzene | 80 | >20:1 |

| 4 | (E)-Hex-4-en-1-ol | 2-Bromonaphthalene | 79 | >20:1 |

Table 3: Synthesis of Tetrahydrofurans from Internal Acyclic and Cyclic γ-Hydroxy Alkenes [1]

| Entry | γ-Hydroxy Alkene | Aryl Bromide | Yield (%) | Diastereomeric Ratio |

| 1 | (Z)-Hex-4-en-2-ol | 4-Bromobiphenyl | 73 | 5:1 |

| 2 | (E)-Hex-4-en-2-ol | 4-Bromobiphenyl | 70 | 4:1 |

| 3 | 2-(Cyclopent-2-en-1-yl)propan-2-ol | 4-Bromoanisole | 69 | >20:1 |

| 4 | 2-(Cyclohex-2-en-1-yl)propan-2-ol | 4-Bromoanisole | 75 | >20:1 |

Experimental Protocols

The following are detailed methodologies for key experiments in the stereoselective synthesis of substituted tetrahydrofurans.

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of trans-2,5-Disubstituted Tetrahydrofurans from Terminal Alkenes [2]

Materials:

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

P(o-tol)₃ (Tri(o-tolyl)phosphine)

-

Sodium tert-butoxide (NaOtBu)

-

Aryl bromide

-

γ-Hydroxy alkene (e.g., 4-penten-1-ol derivative)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

-

Schlenk tube

-

Magnetic stirrer and stir bar

Procedure:

-

A flame-dried Schlenk tube equipped with a magnetic stir bar is cooled under a stream of argon.

-

To the Schlenk tube, add Pd₂(dba)₃ (2.5 mol %), P(o-tol)₃ (10 mol %), and NaOtBu (2.0 equiv).

-

The tube is evacuated and backfilled with argon three times.

-